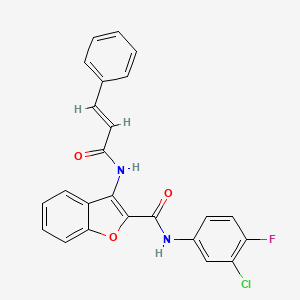

N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide

CAS No.: 888466-76-0

Cat. No.: VC4954127

Molecular Formula: C24H16ClFN2O3

Molecular Weight: 434.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888466-76-0 |

|---|---|

| Molecular Formula | C24H16ClFN2O3 |

| Molecular Weight | 434.85 |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C24H16ClFN2O3/c25-18-14-16(11-12-19(18)26)27-24(30)23-22(17-8-4-5-9-20(17)31-23)28-21(29)13-10-15-6-2-1-3-7-15/h1-14H,(H,27,30)(H,28,29)/b13-10+ |

| Standard InChI Key | PWOALERBQCOHNS-JLHYYAGUSA-N |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl |

Introduction

N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide is a complex organic compound with a molecular formula of C24H16ClFN2O3 and a molecular weight of 434.8 g/mol . This compound is part of a broader class of benzofuran derivatives, which are known for their diverse biological activities and applications in pharmaceutical research.

Synthesis and Preparation

The synthesis of N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide typically involves multi-step reactions, including the formation of the benzofuran core, introduction of the cinnamamide group, and attachment of the chlorofluorophenyl moiety. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.

Biological Activity and Applications

While specific biological activities of N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas, such as anti-inflammatory, antimicrobial, and anticancer applications. Further research is needed to fully explore its biological properties and potential uses.

Safety and Handling

Given the lack of detailed safety data, handling of N-(3-chloro-4-fluorophenyl)-3-cinnamamidobenzofuran-2-carboxamide should follow standard laboratory protocols for organic compounds. This includes wearing protective gear and ensuring proper ventilation to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume